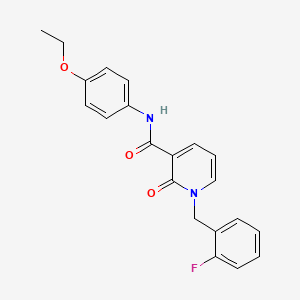

N-(4-ethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(4-ethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a 2-fluorobenzyl group at position 1 and a 4-ethoxyphenyl carboxamide moiety at position 2. Its molecular formula is C₂₂H₂₀FN₂O₃, with a molecular weight of 388.41 g/mol. The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (ethoxy) groups, which influence its physicochemical properties, such as lipophilicity and metabolic stability.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O3/c1-2-27-17-11-9-16(10-12-17)23-20(25)18-7-5-13-24(21(18)26)14-15-6-3-4-8-19(15)22/h3-13H,2,14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTKISCTERRIBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 4-ethoxyaniline with 2-fluorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with ethyl acetoacetate under basic conditions to yield the dihydropyridine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: N-oxides of the original compound.

Reduction: Hydroxyl derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anti-Cancer Applications

Research indicates that compounds similar to N-(4-ethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine derivatives exhibit cytotoxic effects against various cancer cell lines.

Mechanism of Action:

- These compounds often function by inhibiting specific enzymes involved in cancer cell proliferation.

- They may induce apoptosis (programmed cell death) in malignant cells, thereby reducing tumor growth.

Case Studies:

- A study demonstrated that derivatives of dihydropyridine compounds showed promising results against breast cancer cells by disrupting the cell cycle and enhancing apoptotic pathways .

- Another investigation highlighted the potential of these compounds in targeting multidrug-resistant cancer cells, suggesting their role as adjuvants in chemotherapy regimens .

Anti-Inflammatory Properties

The dihydropyridine structure is associated with anti-inflammatory effects, which are crucial for treating conditions such as arthritis and other inflammatory diseases.

Mechanism of Action:

- N-(4-ethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo derivatives may inhibit pro-inflammatory cytokines and enzymes like COX-2.

Research Findings:

- In vitro studies revealed that these compounds significantly reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating their potential as anti-inflammatory agents .

Neuropharmacological Effects

Emerging research suggests that this compound may also have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Mechanism of Action:

- Compounds with similar structures have been shown to modulate neurotransmitter systems and exhibit antioxidant properties.

Case Studies:

- A study involving animal models indicated that administration of dihydropyridine derivatives improved cognitive function and reduced oxidative stress markers associated with Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Comparative Insights

Substituent Effects on Target Selectivity

- BMS-777607: The addition of a 2-amino-3-chloropyridinyloxy group at position 3 enhances selectivity for the Met kinase superfamily, achieving an IC₅₀ of 3.9 nM . This contrasts with the target compound’s simpler 4-ethoxyphenyl group, which may prioritize lipophilicity over kinase specificity.

- N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)... : The 2-chloro-6-fluorobenzyl group introduces steric and electronic effects that could improve binding to hydrophobic enzyme pockets compared to the target compound’s 2-fluorobenzyl .

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : The acetyl group in the compound may reduce metabolic stability due to susceptibility to esterase activity, whereas the ethoxy group in the target compound offers moderate resistance to oxidation .

Research Findings and Limitations

- Contradictions : While electron-withdrawing groups (e.g., nitro in ) promote thermal stability, their absence in the target compound may prioritize synthetic accessibility over thermal resilience .

Biological Activity

N-(4-ethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

N-(4-ethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been identified as a selective inhibitor of various kinases, particularly the Met kinase. This inhibition plays a crucial role in cancer therapy, especially in targeting Met-dependent tumors. The compound's structure allows for effective binding to the active site of the kinase, leading to inhibition of downstream signaling pathways that promote tumor growth and metastasis .

Antitumor Activity

Research indicates that this compound exhibits potent antitumor activity. In vivo studies have shown that it can induce complete tumor stasis in Met-dependent gastric carcinoma xenograft models. The compound's efficacy is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Selectivity and Potency

The selectivity of N-(4-ethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide for Met kinase over other kinases has been demonstrated through various assays. Substitutions on the pyridine ring enhance both potency and solubility, making it an attractive candidate for further development .

Case Studies

- In Vivo Efficacy : A study involving the GTL-16 human gastric carcinoma xenograft model revealed that oral administration of the compound resulted in significant tumor size reduction compared to control groups. The study highlighted the favorable pharmacokinetic profile, including high bioavailability and low toxicity .

- Mechanistic Insights : Further investigations into the compound's mechanism revealed that it disrupts the phosphorylation cascade initiated by Met activation, effectively blocking downstream signaling pathways associated with cell survival and proliferation .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C26H24FNO3 |

| Molecular Weight | 417.47 g/mol |

| CAS Number | 125971-96-2 |

| Solubility | High |

| Bioavailability | High |

| Mechanism of Action | Met kinase inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.